Solid secondary α-ketoamide building block that overcomes photochemical instability of tertiary analogs. Key advantages for synthesis and formulation:
N-methyl-2-oxo-2-phenylacetamide (CAS 83490-71-5) is a secondary α-ketoamide featuring a phenyl group attached to an N-methyl-α-keto-acetamide moiety [1]. With a molecular weight of 163.17 g/mol, this compound serves as a highly versatile bifunctional building block in synthetic organic chemistry[1]. The presence of adjacent carbonyl groups alongside a secondary amine proton allows it to participate in a wide array of oxidation, reduction, and substitution reactions. In procurement contexts, it is primarily sourced as a solid precursor[2] for the construction of complex aza-heterocycles, chiral α-hydroxy amides, and specialized pharmaceutical intermediates where the secondary amide functionality is strictly required.
Procurement substitution of N-methyl-2-oxo-2-phenylacetamide with tertiary analogs, such as N,N-dimethyl-2-oxo-2-phenylacetamide, fundamentally compromises both material handling and photochemical stability. The secondary N-H bond in the target compound enables intermolecular hydrogen bonding, yielding a stable solid at room temperature [1], whereas its N,N-dimethyl counterpart is a viscous oil. Furthermore, tertiary α-ketoamides readily undergo Norrish Type II photocyclization in the solid state to form β-lactams. In stark contrast, the unfavorable s-cis geometry of secondary N-alkyl-α-oxoanilides renders N-methyl-2-oxo-2-phenylacetamide completely nonreactive toward solid-state photolysis [2]. Consequently, substituting the secondary amide with a tertiary analog will lead to unintended photochemical degradation in solid formulations and require entirely different gravimetric handling protocols.
When exposed to UV irradiation in the solid state, N,N-dialkyl-α-oxoamides (tertiary amides) undergo rapid Norrish Type II γ-hydrogen abstraction to yield β-lactams. However, N-alkyl-α-oxoanilides—specifically secondary amides like N-methyl-2-oxo-2-phenylacetamide—demonstrate complete nonreactivity under identical solid-state photolysis conditions [1]. This critical stability arises because the secondary amide adopts an unfavorable s-cis geometry within the crystal lattice, physically preventing the biradical intermediate formation required for cyclization[1].
| Evidence Dimension | Solid-state Norrish Type II photocyclization reactivity |
| Target Compound Data | Nonreactive (stable against β-lactam formation) |
| Comparator Or Baseline | N,N-dialkyl-α-oxoamides (e.g., N,N-dimethyl-2-oxo-2-phenylacetamide) [High yield selective cyclization] |
| Quantified Difference | Complete photostability (0% conversion) vs. rapid degradation/cyclization |
| Conditions | Solid-state UV irradiation |
Buyers requiring a photostable α-ketoamide for solid-state formulations must select this secondary amide to avoid the spontaneous photochemical degradation inherent to tertiary analogs.
The molecular structure of N-methyl-2-oxo-2-phenylacetamide includes a secondary N-H bond that facilitates strong intermolecular hydrogen bonding, resulting in a stable solid at room temperature [1]. In contrast, the closely related tertiary comparator, N,N-dimethyl-2-oxo-2-phenylacetamide, lacks this hydrogen-bonding capability and exists as a yellowish oil at room temperature [2]. This physical state difference drastically impacts industrial processability.
| Evidence Dimension | Physical state and handling behavior |
| Target Compound Data | Solid at standard conditions |
| Comparator Or Baseline | N,N-dimethyl-2-oxo-2-phenylacetamide (Yellowish oil at 20-25 °C) |
| Quantified Difference | Solid vs. Oil at standard ambient temperature and pressure |
| Conditions | Standard room temperature (20-25 °C) |
The solid form allows for highly accurate gravimetric dispensing and straightforward purification, avoiding the handling complexities and transfer losses of viscous oils during scale-up.
For supply chain reliability, the target compound can be synthesized with exceptional efficiency via the 1O2-mediated oxidation of β-enaminonitriles. When photosensitized by H2TPP under visible light, N-methyl-2-oxo-2-phenylacetamide is generated in a 92% isolated yield [1]. This highly efficient, mild-condition pathway ensures that the compound can be procured at scale with high lot-to-lot consistency, bypassing the lower yields and harsh conditions associated with traditional acid chloride condensations.
| Evidence Dimension | Isolated synthesis yield |
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | Traditional oxidative amidation or acid chloride condensation (Variable/lower yields) |
| Quantified Difference | High-purity conversion (>90%) using mild visible-light conditions |
| Conditions | 2.0 mol % H2TPP, CH3CN, green LED (10 W), 20 h, room temperature |
High-yield, mild-condition manufacturability ensures reliable commercial availability and cost-effective scaling for downstream pharmaceutical synthesis.
Because N-methyl-2-oxo-2-phenylacetamide resists Norrish Type II photocyclization in the crystal lattice due to its s-cis geometry [1], it is the ideal α-ketoamide for use in solid-state matrices or coatings that will be exposed to UV light, where a tertiary amide would undesirably degrade into a β-lactam.
The compound's solid crystalline nature [2] makes it highly suitable for automated powder dispensing in high-throughput screening. It serves as an excellent, easily handled substrate for asymmetric transition-metal-catalyzed hydrogenation to produce enantiopure α-hydroxy amides.
As a secondary α-ketoamide, this compound provides both a reactive dicarbonyl motif and a secondary amine proton, making it a critical, high-yield[2] starting material for condensation reactions aimed at synthesizing complex quinoxalines, oxazoles, and other pharmaceutical heterocycles where tertiary amides cannot be utilized.